1-Butanamine, N,N-dibutyl-, hydrobromide

Description

Scope and Relevance of 1-Butanamine, N,N-dibutyl-, hydrobromide in Contemporary Chemical Disciplines

This compound serves as a solid, stable, and soluble source of the organic base tributylamine (B1682462). Its relevance in modern chemistry stems from the combined properties of the tributylammonium (B8510715) cation and the bromide anion. The parent amine, tributylamine, is a versatile chemical used as a catalyst, a proton acceptor, a solvent, and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants. wikipedia.orgatamanchemicals.commanavchem.com The hydrobromide salt provides a convenient alternative for reactions where the direct use of the liquid amine is impractical.

In organic synthesis , the compound and its analogs like triethylamine (B128534) hydrobromide are used as catalysts and reagents. fishersci.be They can act as a source of bromide ions for substitution reactions or as mild acid catalysts. Their parent amines are key precursors for producing quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide, which are indispensable phase-transfer catalysts. google.compatexia.com

In polymer chemistry , tributylamine is used as a catalyst in the formation of polyurethanes. wikipedia.orgatamanchemicals.com The hydrobromide salt can be relevant in systems requiring controlled release or specific pH conditions.

In analytical chemistry , tertiary ammonium salts are employed as ion-pair reagents in chromatography, a technique where they are added to the mobile phase to facilitate the separation of anionic analytes. wikipedia.orgtechnologynetworks.com

The table below outlines the key physicochemical properties of the compound and its parent amine.

| Property | This compound | Tributylamine (Parent Amine) |

|---|---|---|

| CAS Number | 37026-85-0 nih.gov | 102-82-9 wikipedia.org |

| Molecular Formula | C₁₂H₂₈BrN nih.gov | C₁₂H₂₇N wikipedia.org |

| Molecular Weight | 266.26 g/mol nih.gov | 185.36 g/mol manavchem.com |

| Appearance | Solid (Expected) | Colorless to pale yellow liquid nih.gov |

| Boiling Point | Not applicable (decomposes) | 214-216 °C manavchem.com |

| Melting Point | Data not available | -70 °C manavchem.com |

| Solubility | Soluble in polar solvents (Expected) | Slightly soluble in water manavchem.com |

The following table summarizes the established and potential applications of this chemical class in various research areas.

| Discipline | Application of Tertiary Amine Hydrohalides |

|---|---|

| Organic Synthesis | Mild acid catalysts; Source of halide ions; Precursors to phase-transfer catalysts. google.comkoyonchem.com |

| Pharmaceutical Chemistry | Improving solubility and bioavailability of amine-containing drugs. spectroscopyonline.com |

| Analytical Chemistry | Ion-pair reagents in High-Performance Liquid Chromatography (HPLC). wikipedia.orgkm3.com.tw |

| Polymer Chemistry | Catalysts and pH modifiers in polymerization reactions. wikipedia.org |

| Materials Science | Precursors for ionic liquids and other advanced materials. |

Methodological Advancements Driven by Studies on this compound and Related Systems

The study and application of tertiary amine salts have been instrumental in driving significant methodological advancements in chemistry.

One of the most impactful developments has been in Ion-Pair Chromatography (IPC) . This powerful HPLC technique enables the separation of ionic and highly polar analytes on a non-polar (reversed-phase) column, which is typically challenging. coconote.app In IPC, a tertiary or quaternary ammonium salt is added to the mobile phase as an ion-pairing reagent. phenomenex.blog The ammonium cation forms an electrostatic bond with an anionic analyte. This newly formed ion-pair is electrically neutral and has a significant hydrophobic character, allowing it to be retained and separated by the non-polar stationary phase. km3.com.twtcichemicals.com The development of this method provided a robust solution for analyzing a wide range of charged molecules, from pharmaceuticals to biological metabolites.

Furthermore, the synthesis of tertiary amines like tributylamine was a critical step toward the development of Phase-Transfer Catalysis (PTC) . While this compound is not itself a phase-transfer catalyst, its parent amine is the direct precursor to tetrabutylammonium salts. google.com These quaternary ammonium salts are archetypal PTCs that facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous and an organic phase). nih.govtheaic.org The catalyst transports an anionic reactant from the aqueous phase into the organic phase, enabling the reaction to proceed at a much faster rate under mild conditions. This methodology has become a cornerstone of green chemistry and is used in countless industrial processes.

Finally, the existence of stable, crystalline amine salts has advanced Spectroscopic and Structural Analysis . The distinct, broad absorption band of the N-H⁺ stretch in the infrared spectra of tertiary amine salts provides a clear diagnostic tool for their identification. spectroscopyonline.com Moreover, the ability to grow single crystals of these salts has enabled detailed structural elucidation through X-ray diffraction, offering fundamental insights into ion-pairing, hydrogen bonding networks, and crystal packing forces that govern the solid state.

Structure

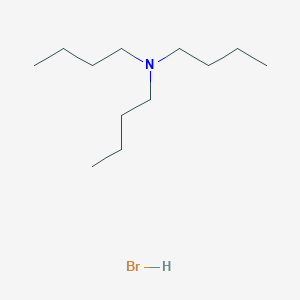

3D Structure of Parent

Properties

IUPAC Name |

N,N-dibutylbutan-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.BrH/c1-4-7-10-13(11-8-5-2)12-9-6-3;/h4-12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOQPNRYUCROGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCC.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480971 | |

| Record name | 1-Butanamine, N,N-dibutyl-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37026-85-0 | |

| Record name | 1-Butanamine, N,N-dibutyl-, hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 1 Butanamine, N,n Dibutyl , Hydrobromide

Established Synthetic Routes to 1-Butanamine, N,N-dibutyl-, hydrobromide

The traditional synthesis of this compound is a two-step process: the synthesis of tributylamine (B1682462) followed by its reaction with hydrobromic acid.

Alkylation Strategies and Optimization Parameters

The primary method for synthesizing tributylamine is through the alkylation of amines. This can begin from ammonia (B1221849) and proceed through successive additions of butyl groups, or more commonly, by the alkylation of dibutylamine (B89481).

One common industrial method involves the vapor phase alkylation of ammonia with butanol over a catalyst. atamanchemicals.com Another established route is the reaction of butyl halides, such as butyl bromide or butyl chloride, with ammonia. chemicalbook.com A mixture of primary, secondary, and tertiary amines is typically formed in these reactions, which then requires separation through fractional distillation.

The direct alkylation of dibutylamine with a butyl halide, such as n-butyl bromide, presents a more targeted approach to forming tributylamine. Key parameters to optimize in this reaction include temperature, solvent, and the choice of base. To drive the reaction to completion and minimize side reactions, an excess of the amine or the alkylating agent can be used. The reaction is typically carried out in a solvent like N,N-dimethylformamide (DMF) in the presence of a base such as sodium carbonate. For less reactive starting materials, elevating the temperature to reflux conditions may be necessary.

A general protocol for the amination of alkyl halides involves:

Dissolving the amine and alkyl halide in a suitable solvent (e.g., DMF).

Adding a base (e.g., sodium carbonate) and potentially a catalyst like sodium iodide if starting with a less reactive halide.

Stirring the mixture at room temperature or elevated temperatures for a period of 12-24 hours.

Quenching the reaction with water and extracting the product with an organic solvent.

| Parameter | Condition | Purpose |

| Reactants | Dibutylamine, n-Butyl Bromide | Formation of Tributylamine |

| Solvent | N,N-Dimethylformamide (DMF) | To dissolve reactants |

| Base | Sodium Carbonate | To neutralize the HBr formed |

| Temperature | Room Temperature to Reflux | To control reaction rate |

| Reaction Time | 12-24 hours | To ensure completion of reaction |

Salt Formation and Purification Techniques

Once tributylamine is synthesized and purified, it is converted to its hydrobromide salt. This is typically achieved through a straightforward acid-base neutralization reaction with hydrobromic acid.

A common method involves mixing equimolar amounts of tributylamine and aqueous hydrobromic acid in a suitable solvent, such as acetone, with cooling. The resulting this compound, being a salt, is generally a crystalline solid with higher water solubility than its parent amine but will precipitate from many organic solvents.

Purification of the crude hydrobromide salt is crucial to remove any unreacted tributylamine, excess hydrobromic acid, or other impurities. Recrystallization is a primary technique for this purpose. The choice of solvent is critical and should be one in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. For compounds similar to tributylamine hydrobromide, such as triethylamine (B128534) hydrobromide, ethanol (B145695) and diethyl ether are commonly employed for recrystallization. The crude product can be dissolved in a minimal amount of hot ethanol and then precipitated by cooling or by the addition of a less polar co-solvent like diethyl ether, where the salt is less soluble. The purified crystals are then collected by filtration, washed with a cold solvent, and dried under vacuum.

| Purification Step | Solvent/Reagent | Purpose |

| Precipitation | Acetone | To isolate the crude salt |

| Washing | Anhydrous Acetone | To remove soluble impurities |

| Recrystallization | Ethanol / Diethyl Ether | To achieve high purity |

| Drying | Vacuum | To remove residual solvent |

Novel and Green Chemistry Approaches for this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods.

Catalyst-Assisted Synthetic Pathways

Catalyst-assisted pathways offer the potential for milder reaction conditions, higher yields, and improved selectivity. A patented process describes the synthesis of tributylamine from dibutylamine and n-butyraldehyde using a modified titanium dioxide photocatalyst in a continuous microchannel reactor. This method utilizes water as a hydrogen source and butanol as a sacrificial reagent, representing a greener alternative to traditional alkylation with alkyl halides. google.com

Another approach involves the recovery and conversion of byproducts. A patent details a method for preparing tributylamine from the mother liquor of tetrabutylammonium (B224687) bromide synthesis. google.com This process utilizes a catalyst composed of various metal oxides and other inorganic compounds to decompose the tetrabutylammonium bromide into tributylamine and other organic compounds, which are then separated by distillation. google.com This represents a circular economy approach, turning a waste stream into a valuable starting material.

Solvent-Free and Supercritical Fluid Methodologies

Solvent-free synthesis is a key area of green chemistry, aiming to reduce the use of volatile and often hazardous organic solvents. For the synthesis of similar amine hydrobromide salts, industrial processes sometimes utilize a solvent-free approach where gaseous hydrogen bromide is reacted directly with the tertiary amine in a fluidized-bed reactor. This method can be more efficient and generate less waste.

Supercritical fluids, such as carbon dioxide, are also being explored as alternative reaction media. researchgate.netnih.govnih.govmdpi.com These fluids possess unique properties that can enhance reaction rates and selectivity. While specific applications to the synthesis of this compound are not widely reported, the ammonolysis of mesylates to amines in supercritical ammonia has been shown to produce high yields, offering a potential alternative to traditional amination methods. researchgate.net

Reaction Mechanism Elucidation in the Formation of this compound

The formation of this compound involves two key mechanistic steps: the nucleophilic substitution to form tributylamine and the subsequent acid-base reaction.

The alkylation of dibutylamine with a butyl halide, such as n-butyl bromide, proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon atom of the butyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. The reaction is typically considered to be an SN2 (bimolecular nucleophilic substitution) type mechanism, especially with a primary alkyl halide like n-butyl bromide.

Kinetic Studies of N-alkylation Processes

The synthesis of the tertiary amine precursor to the target salt, N,N-dibutyl-1-butanamine (also known as tributylamine), is typically achieved through the N-alkylation of a secondary amine, dibutylamine, with a suitable butylating agent such as 1-bromobutane (B133212). This transformation is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. tue.nlwikipedia.org In this process, the nucleophilic nitrogen atom of dibutylamine attacks the electrophilic carbon atom of 1-bromobutane, displacing the bromide ion as the leaving group.

Rate = k[CH₃(CH₂)₃NH(CH₂)₃CH₃][CH₃(CH₂)₃Br]

Several factors significantly influence the rate constant (k). The choice of the alkylating agent is crucial; alkyl bromides are effective reactants, being more reactive than alkyl chlorides but less so than alkyl iodides. wikipedia.org The reaction rate is also highly dependent on the solvent used. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) or acetonitrile (B52724), are known to accelerate SN2 reactions by stabilizing the charge-separated transition state without solvating the nucleophile excessively. researchgate.net Temperature also plays a key role, with higher temperatures increasing the reaction rate in accordance with the Arrhenius equation.

Detailed kinetic studies involve monitoring the concentration of reactants or products over time under various conditions to determine the rate constant and activation parameters. While specific kinetic data for the reaction between dibutylamine and 1-bromobutane is not extensively published, the following table provides representative data typical for such SN2 N-alkylation reactions.

| Temperature (K) | Rate Constant, k (x 10-4 L mol-1 s-1) | Solvent |

|---|---|---|

| 298 | 1.5 | Acetonitrile |

| 308 | 3.2 | Acetonitrile |

| 318 | 6.5 | Acetonitrile |

Note: Data is illustrative for a typical SN2 reaction between a secondary amine and an alkyl bromide. The calculated activation energy (Ea) from this data would be approximately 55 kJ/mol.

Transition State Analysis in Salt Formation

The final step in the synthesis of this compound is the reaction between the tertiary amine, N,N-dibutyl-1-butanamine, and hydrobromic acid (HBr). This is a facile acid-base reaction involving the transfer of a proton from HBr to the lone pair of electrons on the nitrogen atom of the amine. pressbooks.pub This protonation results in the formation of a tributylammonium (B8510715) cation and a bromide anion, which associate to form the final salt. pressbooks.publibretexts.org

The reaction is extremely rapid and highly exothermic, indicating a very low activation energy barrier. The transition state of this proton transfer can be analyzed through computational chemistry methods. The analysis reveals a transient structure where the N-H bond is partially formed and the H-Br bond is partially broken.

In this transition state, denoted as [(C₄H₉)₃N···H···Br]‡, the three atoms involved in the transfer (N, H, and Br) are largely collinear. The geometry around the nitrogen atom begins to shift from trigonal pyramidal in the free amine towards a more tetrahedral arrangement in the final ammonium (B1175870) salt. There is a significant redistribution of charge in the transition state; a partial positive charge (δ+) develops on the nitrogen atom, while the partial negative charge (δ-) on the bromine atom increases as the H-Br bond cleaves. The solvent plays a critical role in stabilizing this charge-separated transition state, further lowering the activation barrier.

Computational models provide insight into the geometric and energetic properties of this fleeting state. The table below presents typical calculated parameters for the transition state of a tertiary amine protonation.

| Parameter | Value | Description |

|---|---|---|

| N···H Bond Length (Å) | ~1.50 | Partial bond between Nitrogen and the transferring Proton. |

| H···Br Bond Length (Å) | ~1.65 | Elongated and partially broken bond between Hydrogen and Bromine. |

| Activation Energy (Ea) (kJ/mol) | < 10 | Very low energy barrier, consistent with a diffusion-controlled reaction. |

Note: Values are representative and derived from computational models of proton transfer reactions to tertiary amines.

Theoretical and Computational Chemistry Studies of 1 Butanamine, N,n Dibutyl , Hydrobromide

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, electronic charge distribution, and the energetics of chemical processes.

Density Functional Theory (DFT) for Molecular Geometry and Protonation Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the properties of medium-sized molecules like the tributylammonium (B8510715) cation. A primary application of DFT for this system would be the optimization of its molecular geometry. Such calculations would predict bond lengths, bond angles, and dihedral angles for the tributylammonium cation, providing a detailed three-dimensional structure.

A key aspect of the chemistry of amine hydrobromides is the protonation-deprotonation equilibrium. DFT calculations can provide significant insights into the energetics of the protonation of tributylamine (B1682462) by hydrobromic acid. The proton affinity of tributylamine, which is the negative of the enthalpy change for the gas-phase reaction of the amine with a proton, is a critical parameter that can be accurately calculated. Similarly, the energy of the proton transfer from HBr to tributylamine in the gas phase or in a solvent can be modeled.

For instance, DFT calculations on the protonation of similar amines, such as triethylamine (B128534), have been used to study reaction mechanisms. researchgate.net These studies often map the potential energy surface along the reaction coordinate, corresponding to the proton transfer from the acid to the nitrogen atom. rsc.org The calculations can identify the transition state and determine the activation energy for the protonation reaction.

Table 1: Representative Predicted Data from DFT Calculations on a Model Trialkylamine System

| Parameter | Predicted Value | Significance |

| N-H Bond Length (Å) | 1.02 | Characterizes the covalent bond formed upon protonation. |

| C-N-C Bond Angle (°) | 112.5 | Indicates the tetrahedral-like geometry around the nitrogen atom. |

| Proton Affinity (kJ/mol) | ~980 | Quantifies the gas-phase basicity of the parent amine. |

| Enthalpy of Protonation (kJ/mol) | - | Describes the energy released upon salt formation in a given medium. |

Note: The values in this table are illustrative and based on typical results for similar trialkylamines. Specific calculations for 1-Butanamine, N,N-dibutyl-, hydrobromide would be required for precise data.

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic predictions, albeit at a higher computational cost than DFT.

For this compound, high-accuracy ab initio calculations could be employed to obtain a benchmark value for the proton affinity of tributylamine and the binding energy of the tributylammonium cation with the bromide anion. These calculations are particularly useful for smaller, model systems to validate the results from more computationally efficient methods like DFT. For example, ab initio methods have been used to calculate thermodynamic data for reactions involving hydrogen halides and other small molecules with high precision. rsc.org

Molecular Dynamics Simulations for Solvent Interactions and Aggregate Formation

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. MD simulations can provide detailed information about the interactions between solute and solvent molecules, as well as the collective behavior of molecules, such as self-assembly.

Solvation Shell Analysis and Hydrogen Bonding Networks

In an aqueous solution, the tributylammonium cation and the bromide anion of this compound will be surrounded by water molecules, forming solvation shells. MD simulations can be used to characterize the structure and dynamics of these solvation shells. For the tributylammonium cation, the hydrophobic butyl chains are expected to influence the local water structure, while the positively charged ammonium (B1175870) group will interact with the oxygen atoms of the water molecules. The bromide anion will also have its own distinct solvation shell.

MD simulations on similar tetraalkylammonium ions, such as tetrabutylammonium (B224687) (TBA+), have shown that water molecules can penetrate the hydrocarbon chains, leading to a well-defined hydration structure. rsc.org Analysis of the radial distribution functions (RDFs) from an MD simulation can provide quantitative information about the distances between the ions and the surrounding water molecules.

Table 2: Illustrative Data from Solvation Shell Analysis of a Trialkylammonium Cation in Water

| Parameter | Description | Predicted Finding |

| N-O(water) RDF peak (Å) | Distance to the first solvation shell of water around the nitrogen atom. | ~4.5 |

| Br-H(water) RDF peak (Å) | Distance to the first solvation shell of water around the bromide ion. | ~2.3 |

| Coordination Number | Average number of water molecules in the first solvation shell. | Varies for cation and anion. |

| Hydrogen Bond Lifetime (ps) | Duration of hydrogen bonds between the N-H group and water. | ~2-5 |

Note: These are representative values based on simulations of similar ions. Specific simulations are needed for this compound.

The N-H group of the protonated amine can act as a hydrogen bond donor to surrounding water molecules and the bromide anion. MD simulations can be used to analyze the hydrogen bonding network, including the number of hydrogen bonds, their lifetimes, and their geometry.

Self-Assembly and Micellization Studies

The amphiphilic nature of the tributylammonium cation, with its charged head group and hydrophobic alkyl tails, suggests the possibility of self-assembly into aggregates, such as micelles, in aqueous solution. The formation of such structures is driven by the hydrophobic effect, which seeks to minimize the contact between the nonpolar alkyl chains and water.

While tributylamine itself is not a classic surfactant, long-chain amine salts can exhibit surface activity and form micelles. researchgate.net MD simulations can be a valuable tool to investigate the potential for self-assembly of this compound. By simulating a system with multiple ions at a sufficiently high concentration, it is possible to observe the spontaneous formation of aggregates. The critical micelle concentration (CMC), aggregation number, and the structure of the micelles can be estimated from these simulations. Studies on the aggregation of other quaternary ammonium surfactants have demonstrated the utility of MD simulations in understanding these processes. lookchem.comnih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, these predictions can provide a molecular-level understanding of the observed spectral features.

DFT and ab initio methods can be used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁵N), which are sensitive to the electronic environment of the nuclei. By calculating the chemical shifts for the optimized geometry of the tributylammonium cation, one can compare the theoretical spectrum with experimental data to confirm the structure and assignment of peaks.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be computed. These calculations can help in assigning the vibrational modes of the molecule, such as the N-H stretching and bending frequencies, and the various C-H and C-N vibrational modes. The calculated IR spectrum can be compared with experimental data to provide a detailed understanding of the molecular vibrations.

UV-Vis spectra, which are related to electronic transitions, can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations can provide information about the energies of the electronic excited states and the wavelengths of maximum absorption.

NMR Chemical Shift Predictions and Validation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for the structural elucidation of molecules. For this compound, theoretical calculations can provide valuable insights into its electronic structure and can be correlated with experimental data for validation. Density Functional Theory (DFT) is a commonly employed method for such predictions due to its balance of accuracy and computational cost.

The process typically involves optimizing the geometry of the molecule at a chosen level of theory and basis set. Following optimization, the NMR shielding tensors are calculated. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The choice of solvent can be incorporated into these calculations using implicit or explicit solvent models to better mimic experimental conditions.

A hypothetical study on this compound might employ the B3LYP functional with a 6-31G(d,p) basis set. The predicted ¹H and ¹³C NMR chemical shifts would be compared against experimentally obtained spectra in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, to validate the accuracy of the computational model. Discrepancies between the predicted and experimental values can often be attributed to factors such as intermolecular interactions, solvent effects not fully captured by the model, and conformational averaging.

Hypothetical ¹H NMR Chemical Shift Data

| Atom Label | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| H-1 | 3.10 | 3.05 | 0.05 |

| H-2 | 1.65 | 1.60 | 0.05 |

| H-3 | 1.40 | 1.35 | 0.05 |

| H-4 | 0.95 | 0.90 | 0.05 |

| H-1' | 2.90 | 2.85 | 0.05 |

| H-2' | 1.60 | 1.55 | 0.05 |

| H-3' | 1.35 | 1.30 | 0.05 |

| H-4' | 0.90 | 0.85 | 0.05 |

Hypothetical ¹³C NMR Chemical Shift Data

| Atom Label | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |

| C-1 | 52.0 | 51.5 | 0.5 |

| C-2 | 29.5 | 29.0 | 0.5 |

| C-3 | 20.0 | 19.5 | 0.5 |

| C-4 | 14.0 | 13.5 | 0.5 |

| C-1' | 50.0 | 49.5 | 0.5 |

| C-2' | 28.5 | 28.0 | 0.5 |

| C-3' | 19.5 | 19.0 | 0.5 |

| C-4' | 13.5 | 13.0 | 0.5 |

Vibrational Frequency Calculations for IR and Raman Spectra

Computational methods are instrumental in the interpretation of infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. This comparison aids in the assignment of spectral bands to specific molecular vibrations.

For this compound, a frequency calculation would typically be performed on the optimized geometry of the molecule using a method such as DFT. The output of this calculation provides a list of vibrational modes and their frequencies. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational method.

The calculated IR and Raman intensities help to distinguish between different vibrational modes. For instance, vibrations that lead to a significant change in the dipole moment will have high IR intensities, while those that cause a large change in polarizability will exhibit strong Raman scattering. The theoretical spectra can then be plotted and visually compared with the experimental spectra to confirm the structure and assign the observed peaks.

Hypothetical Vibrational Frequency Data

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| 1 | 3050 | 2928 | 2930 | C-H stretch (aliphatic) |

| 2 | 2980 | 2861 | 2865 | C-H stretch (aliphatic) |

| 3 | 2550 | 2448 | 2450 | N-H⁺ stretch |

| 4 | 1470 | 1411 | 1415 | C-H bend |

| 5 | 1380 | 1325 | 1328 | C-H bend |

| 6 | 1150 | 1104 | 1105 | C-N stretch |

Computational Analysis of Reaction Pathways and Transition States in Derivatization

Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. For the derivatization of this compound, computational methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

A common approach involves locating the transition state structure for a given reaction step. This is a first-order saddle point on the potential energy surface, and its geometry and energy provide crucial information about the reaction barrier. The intrinsic reaction coordinate (IRC) method can then be used to follow the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

For example, a hypothetical derivatization reaction involving the acylation of the parent amine (N,N-dibutyl-1-butanamine, formed in situ) could be studied. Computational analysis would help to elucidate the mechanism, whether it proceeds through a concerted or a stepwise pathway. The calculated activation energies can provide insights into the reaction kinetics and help to predict the feasibility of different reaction pathways. These theoretical findings can guide the design of new synthetic routes and the optimization of reaction conditions.

Hypothetical Reaction Pathway Data for Acylation

| Species | Relative Energy (kcal/mol) |

| Reactants (Amine + Acylating Agent) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +8.5 |

| Products (Amide + Leaving Group) | -20.1 |

Chemical Reactivity, Derivatization, and Transformation Studies of 1 Butanamine, N,n Dibutyl , Hydrobromide

Acid-Base Equilibria and Protonation Dynamics in Various Media

The fundamental chemical nature of 1-butanamine, N,N-dibutyl-, hydrobromide is that of an ammonium (B1175870) salt. It is the product of the neutralization reaction between the weak base, tributylamine (B1682462), and the strong acid, hydrobromic acid. In solution, it exists in equilibrium with its constituent ions: the tributylammonium (B8510715) cation ([ (CH₃CH₂CH₂CH₂)₃NH]⁺) and the bromide anion (Br⁻).

Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making the amine more basic and its conjugate acid less acidic (higher pKa). libretexts.org However, in tertiary amines, this effect is counteracted by steric hindrance, which can inhibit the solvation of the protonated cation, thereby decreasing its stability and the basicity of the amine. utexas.edu This trend is observable in the pKb values of simpler methylamines. utexas.edu Simple alkylamines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org For instance, the pKa of the conjugate acid of n-butylamine is 10.78. nih.govwikipedia.org Due to the combination of inductive effects from the three butyl chains and significant steric hindrance, the pKa of tributylammonium is expected to fall within this general range, though potentially lower than less hindered secondary amines.

Table 1: Acidity and Basicity of Selected Amines in Water

| Amine | Structure | pKb | pKa of Conjugate Acid |

|---|---|---|---|

| Ammonia (B1221849) | NH₃ | 4.74 | 9.26 |

| Methylamine | CH₃NH₂ | 3.34 | 10.66 |

| Dimethylamine | (CH₃)₂NH | 3.27 | 10.73 |

| Trimethylamine | (CH₃)₃N | 4.19 | 9.81 |

| n-Butylamine | CH₃(CH₂)₃NH₂ | - | 10.78 nih.gov |

Note: pKa + pKb = 14 in water. Values are approximate and can vary with conditions. Data compiled from various sources. utexas.edu

The position of the acid-base equilibrium is highly dependent on the solvent. In polar protic solvents like water, the tributylammonium and bromide ions are stabilized through solvation, favoring the dissociated salt form. Computational studies combined with continuum solvent models are often used to predict pKa values, underscoring the critical role of the solvent environment. acs.org

In non-polar solvents, the ionic species are less stable, and the equilibrium will shift towards the neutral, non-protonated tributylamine and hydrobromic acid. The steric bulk of the three butyl groups creates "steric inhibition of solvation," which can destabilize the ammonium cation, influencing the proton transfer dynamics. utexas.edu This effect is significant for bulky tertiary amines and can impact their effective basicity in different media.

Nucleophilic and Electrophilic Reactivity Profiles of the Dibutylamine (B89481) Moiety

The reactivity of the dibutylamine moiety is primarily expressed through the lone pair of electrons on the nitrogen atom of the free base, tributylamine. To engage in these reactions, the hydrobromide salt must first be neutralized by a base stronger than tributylamine to liberate the free amine.

Alkylation: As a tertiary amine, tributylamine is a nucleophile and readily undergoes alkylation reactions with alkyl halides to form quaternary ammonium salts. manavchem.com For example, the reaction with an alkyl iodide (R-I) yields a tributylalkylammonium iodide. manavchem.com A specific industrial application of this reactivity is the synthesis of tetrabutylammonium (B224687) bromide, which is formed by the reaction of tributylamine with n-butyl bromide. google.com

R-X + (CH₃CH₂CH₂CH₂)₃N → [ (CH₃CH₂CH₂CH₂)₃N-R]⁺X⁻ (where R-X is an alkyl halide)

This transformation is a cornerstone of synthesizing quaternary ammonium compounds, which are used as phase-transfer catalysts, surfactants, and disinfectants. manavchem.comatamanchemicals.com

Acylation: Acylation is a fundamental transformation for primary and secondary amines, but tertiary amines like tributylamine cannot be directly acylated as they lack a hydrogen atom on the nitrogen. thieme-connect.de However, they play a crucial role as non-nucleophilic bases or acid scavengers in acylation reactions involving alcohols or other amines. wikipedia.org For instance, in the preparation of an ester from an acyl chloride and an alcohol, tributylamine is often added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. wikipedia.org Its steric bulk prevents it from competing with the alcohol as a nucleophile.

Tributylamine is widely used as a basic catalyst in various organic reactions, including condensations and additions. wikipedia.orgchemimpex.com Its function is to deprotonate a substrate, generating a reactive nucleophile.

Condensation Reactions: It can catalyze condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, by abstracting a proton from an active methylene (B1212753) compound or a carbonyl compound's α-carbon. manavchem.comwikipedia.org This generates a carbanion or enolate, which then attacks an electrophilic carbonyl group. The role of the amine is purely catalytic, and it is regenerated in the reaction cycle.

Addition Reactions: In Michael additions, tributylamine can facilitate the addition of a nucleophile to an α,β-unsaturated carbonyl compound. It acts as a base to generate the nucleophile in situ.

The hydrobromide salt itself is not reactive in this manner; it must be converted to the free base to act as a catalyst.

Formation of Coordination Complexes and Ligand Behavior of this compound

The free amine, tributylamine, possesses a lone pair of electrons on the nitrogen atom, allowing it to function as a Lewis base and a potential ligand in coordination complexes with metal ions. However, its effectiveness as a ligand is severely limited by steric hindrance.

The three bulky butyl chains create significant steric crowding around the nitrogen donor atom. This steric bulk is often quantified by the ligand cone angle, which for tributylamine would be very large. As a result, it forms complexes with transition metals reluctantly. wikipedia.org This behavior is analogous to triethylamine (B128534), which is also known to be a sterically hindered ligand. wikipedia.org While it can form adducts with sterically less demanding Lewis acids like phenols or iodine, its coordination to metal centers is generally weak and unfavorable compared to less hindered amines like ammonia or primary amines. wikipedia.orgsci-hub.se

In cases where coordination does occur, the bulky alkyl groups can provide a hydrophobic shield around the metal center, potentially influencing the stability and reactivity of the resulting complex. sci-hub.se However, for most practical purposes in coordination chemistry, less sterically encumbered amines are preferred ligands.

Metal Ion Complexation Studies

The ability of 1-Butanamine, N,N-dibutyl- (tributylamine, TBA), the parent amine of the hydrobromide salt, to form complexes with metal ions is fundamentally dictated by the lone pair of electrons on the nitrogen atom, which allows it to function as a Lewis base. However, the coordination chemistry of tributylamine is significantly influenced by steric factors. The three bulky n-butyl groups surrounding the nitrogen center create considerable steric hindrance, which can impede its ability to approach and coordinate directly to a metal center.

In contrast to less hindered tertiary amines like triethylamine (TEA), tributylamine forms complexes with transition metals with much greater reluctance. wikipedia.org The stability and stoichiometry of any potential metal-TBA complex would be a delicate balance between the Lewis basicity of the amine and the steric repulsion between its alkyl chains and the other ligands in the metal's coordination sphere.

Research on analogous, less sterically hindered amine complexes suggests that if tributylamine were to form a complex, the coordination bond (M-N) would likely be elongated and weakened due to steric strain. The geometry of such a complex would be distorted to accommodate the bulky butyl groups. While specific thermodynamic stability constants for tributylamine-metal complexes are not widely reported in the literature, it is anticipated that they would be significantly lower than those for smaller tertiary amines.

The primary interaction observed in studies involving tributylamine and metal salts is often not direct coordination but rather its role as a non-coordinating base, where it deprotonates other species in the reaction mixture to facilitate catalysis or synthesis. wikipedia.org

Characterization of Metal-Organic Frameworks (MOFs) incorporating the amine

While specific studies detailing the incorporation of 1-Butanamine, N,N-dibutyl- (tributylamine) as a structural linker or modulator in Metal-Organic Frameworks (MOFs) are not prevalent, its potential role can be inferred from the extensive use of the analogous compound, triethylamine (TEA), in MOF synthesis. nih.govresearchgate.net Tertiary amines are crucial reagents in the synthesis of many MOFs, where they typically serve one of two primary functions: as a deprotonating agent (base) or as a templating agent/counterion.

Role as a Deprotonating Agent: The most common role for a tertiary amine in MOF synthesis is to act as a base. researchgate.net Protic organic linkers (e.g., carboxylic acids) used to build the MOF structure must be deprotonated to coordinate with the metal ions. Tributylamine, as a strong organic base, can facilitate this deprotonation, influencing the reaction kinetics and consequently the crystallinity, phase purity, and morphology of the resulting MOF.

The general reaction is as follows: n R-COOH + m Mx+ + n (C4H9)3N ⇌ Mm(R-COO)n (MOF) + n (C4H9)3NH+

The choice of base can significantly affect the final MOF product. The larger steric bulk of tributylamine compared to triethylamine could lead to slower, more controlled crystal growth, potentially yielding larger single crystals or different morphologies.

Role as a Counterion or Template: In some syntheses, the protonated amine, tributylammonium ((C4H9)3NH+), can be incorporated into the pores of the MOF structure to balance the charge of an anionic framework or to act as a space-filling template. researchgate.net Upon synthesis, this incorporated cation would need to be removed, typically by solvent exchange, to make the pores accessible for applications like gas storage or catalysis. The size and shape of the tributylammonium cation would influence the pore dimensions and topology of the MOF in which it is templated. Characterization techniques such as single-crystal X-ray diffraction would be essential to confirm the location of the cation within the framework, while thermogravimetric analysis (TGA) could be used to study its removal upon heating.

Electrochemical Behavior and Redox Transformations of this compound

The electrochemical behavior of this compound is primarily concerned with the oxidation of the tertiary amine and, to a lesser extent, the bromide anion. The tributylammonium cation itself is electrochemically stable and not readily reduced. In solution, the salt dissociates into the tributylammonium cation ((C4H9)3NH+) and the bromide anion (Br⁻). The electrochemical studies focus on the neutral tributylamine molecule, which exists in equilibrium with its protonated form.

Cyclic Voltammetry and Chronoamperometry Studies

Cyclic voltammetry (CV) is a key technique for investigating the redox processes of trialkylamines. acs.org Studies on tertiary amines like triethylamine and tripropylamine (B89841) show that they undergo an irreversible oxidation at positive potentials. mdpi.comutexas.edu A similar behavior is expected for tributylamine.

A typical cyclic voltammogram of tributylamine in a non-aqueous electrolyte (e.g., acetonitrile (B52724) with a supporting electrolyte like tetrabutylammonium hexafluorophosphate) would exhibit a single, broad, irreversible anodic (oxidation) peak on the forward scan. No corresponding cathodic (reduction) peak would be observed on the reverse scan, which is characteristic of an oxidation process followed by rapid, irreversible chemical reactions. mdpi.com

The peak potential (Ep) for this oxidation is dependent on several factors, including the electrode material (e.g., glassy carbon, platinum), the solvent, and the scan rate. The bulkier butyl groups of tributylamine may result in a slightly higher oxidation potential compared to triethylamine due to subtle electronic and steric effects.

The table below presents illustrative data for the expected cyclic voltammetric behavior of tributylamine based on published findings for analogous trialkylamines.

| Parameter | Expected Value/Observation | Reference/Basis |

|---|---|---|

| Oxidation Peak Potential (Ep,a) vs. Ag/AgCl | +1.0 to +1.5 V | Based on data for tripropylamine and other tertiary amines. utexas.edu |

| Process Reversibility | Electrochemically Irreversible | Absence of a reduction peak on the reverse scan. mdpi.com |

| Effect of Scan Rate (ν) | Peak potential (Ep,a) shifts to more positive values with increasing ν. | Characteristic of irreversible electron transfer processes. acs.org |

| Peak Current (ip) | Proportional to the square root of the scan rate (ν1/2). | Indicates a diffusion-controlled process. acs.org |

Chronoamperometry studies could be used to determine the diffusion coefficient of tributylamine in a given solvent system by analyzing the current decay over time at a fixed potential.

Electro-oxidation and Electro-reduction Pathways

Electro-oxidation Pathway: The mechanism for the electro-oxidation of tertiary alkylamines is well-established and proceeds through an ECE (Electron transfer-Chemical reaction-Electron transfer) or related pathways. mdpi.comutexas.eduresearchgate.net

Initial Electron Transfer (E): The process begins with a one-electron oxidation of the nitrogen atom at the electrode surface to form a radical cation. (C4H9)3N → [(C4H9)3N]•+ + e-

Deprotonation (C): The highly reactive radical cation is unstable and rapidly undergoes a chemical step, typically the abstraction of a proton from a carbon atom adjacent (in the α-position) to the nitrogen by a base (which could be another amine molecule or the solvent). This results in the formation of a neutral α-aminoalkyl radical. [(C4H9)3N]•+ + B → (C4H9)2N-ĊH-(CH2)2CH3 + BH+

Second Electron Transfer (E): The resulting neutral radical is easier to oxidize than the parent amine. It diffuses to the electrode and undergoes a second one-electron transfer to form a carbocation, specifically an iminium ion. (C4H9)2N-ĊH-(CH2)2CH3 → (C4H9)2N+=CH-(CH2)2CH3 + e-

Hydrolysis: In the presence of trace water, the iminium ion is hydrolyzed to yield a secondary amine (dibutylamine) and an aldehyde (butyraldehyde). (C4H9)2N+=CH-(CH2)2CH3 + H2O → (C4H9)2NH + OHC-(CH2)2CH3 + H+

Electro-reduction Pathway: Direct electro-reduction of the tributylammonium cation is not a feasible pathway under normal electrochemical conditions. The saturated alkylammonium cation lacks low-lying orbitals to accept an electron, and its reduction would require extremely negative potentials, far beyond the cathodic limit of common solvents and electrolytes. Therefore, for this compound, no electro-reduction pathway for the cation is typically observed.

Advanced Applications and Functional Investigations of 1 Butanamine, N,n Dibutyl , Hydrobromide in Chemical Systems

Role as a Catalyst or Co-catalyst in Organic Synthesis

Tertiary amine hydrobromides can play significant roles in organic synthesis, acting as catalysts or co-catalysts in various transformations. Their utility often stems from their ability to act as a source of bromide ions or to influence the reaction environment.

Organocatalysis in Stereoselective Transformations

Application in Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Quaternary ammonium (B1175870) salts are well-known phase-transfer catalysts. While 1-Butanamine, N,N-dibutyl-, hydrobromide is a tertiary amine salt, it can be a precursor to quaternary ammonium salts or exhibit some surface-active properties that could be relevant in PTC.

Tetrabutylammonium (B224687) bromide, a structurally related quaternary ammonium salt, is a widely used phase-transfer catalyst. It demonstrates high efficiency in promoting various reactions, including alkylations, substitutions, and eliminations, by transporting anions from the aqueous phase to the organic phase where the reaction occurs. The lipophilic nature of the butyl chains in the tributylammonium (B8510715) cation of this compound suggests that it could partition into the organic phase, potentially influencing interfacial reaction kinetics. However, its efficiency as a phase-transfer catalyst would likely be lower than its quaternary ammonium salt counterpart.

| Catalyst Type | Compound Example | Typical Role in Phase-Transfer Catalysis |

| Tertiary Amine Salt | This compound | Potential precursor or interfacial modifier |

| Quaternary Ammonium Salt | Tetrabutylammonium bromide | Anion transport from aqueous to organic phase |

Supramolecular Assembly and Host-Guest Interactions

The ionic nature and the presence of alkyl chains in this compound make it a candidate for involvement in supramolecular chemistry, which focuses on non-covalent interactions between molecules.

Self-Assembly into Ordered Structures

Amphiphilic molecules, which possess both hydrophilic and hydrophobic parts, can self-assemble into ordered structures like micelles or bilayers in solution. The tributylammonium cation has a charged, hydrophilic head (the ammonium group) and hydrophobic tails (the butyl chains). This amphiphilic character could enable this compound to self-assemble in aqueous or non-polar solvents, although specific studies on this behavior are not documented.

Formation of Inclusion Compounds with Macrocyclic Hosts

Host-guest chemistry involves the formation of a complex between a host molecule, which has a binding cavity, and a guest molecule that fits within it. The alkyl chains of the tributylammonium cation could potentially act as a guest for various macrocyclic hosts, such as cyclodextrins or calixarenes. The formation of such inclusion compounds is driven by non-covalent interactions like van der Waals forces and hydrophobic effects. The principles of host-guest chemistry have been demonstrated with similar amine salts, suggesting the possibility of such interactions for this compound.

Interfacial Chemistry and Surface Modification

The surface-active properties of amine salts can be utilized in interfacial chemistry and for the modification of surfaces. The adsorption of such molecules at interfaces can alter surface properties like wettability and charge. While direct applications of this compound in this area are not reported, the underlying principles are well-established for similar compounds. For instance, tertiary amines and their salts can be used to modify the surface of materials to enhance properties such as cell affinity in biomedical applications.

Adsorption Studies on Solid Surfaces

The adsorption behavior of tertiary amines and their corresponding salts, such as this compound, on solid surfaces is a critical area of study with implications for catalysis, corrosion inhibition, and chromatography. While specific research on the hydrobromide salt is limited, studies on its parent compound, tributylamine (B1682462) (TBA), provide significant insights into the adsorption mechanisms.

The interaction of these molecules with stationary phases in chromatography is of particular interest. A study on the adsorption isotherm of tributylamine in ion pair chromatography revealed that understanding the retention mechanism and the nature of the interaction with the stationary phase is crucial for method development. The adsorption of tributylammonium acetate (B1210297) (TBuAA) on a C18 column was found to follow a type III isotherm behavior. This type of isotherm is characterized by a heat of adsorption that is less than the heat of liquefaction of the adsorbate, suggesting that the forces between the adsorbate molecules are greater than the forces between the adsorbate and the adsorbent surface. This can lead to the formation of multiple adsorbed layers.

The study developed a method to determine the adsorption isotherms by first converting the alkylammonium ions to their free neutral forms, followed by extraction and analysis using gas chromatography-flame ionization detection (GC-FID). The data obtained from this method is essential for modeling the retention behavior of analytes in ion pair chromatography.

Application in Analytical Methodologies as a Reagent or Modifier

Reagent in Chemo- and Biosensors

Currently, there is a lack of specific, publicly available scientific literature detailing the direct application of this compound as a primary reagent in the development of chemo- and biosensors. While the broader class of amine compounds and their derivatives are utilized in various sensing technologies, research explicitly focusing on the role of tributylamine hydrobromide in the construction or function of these analytical devices is not readily found in the surveyed scientific databases.

The parent amine, tributylamine, and related tertiary amines like triethylamine (B128534) have been the subject of sensing studies, typically as the analyte to be detected rather than a component of the sensor itself. For instance, various metal oxide semiconductor-based gas sensors have been developed and optimized for the detection of volatile organic compounds (VOCs), including triethylamine. These sensors often rely on materials like tungsten trioxide (WO3), tin dioxide (SnO2), or composites such as cerium(IV) oxide-tin dioxide (CeO2-SnO2) to detect low concentrations of these amines in the environment. The sensing mechanism in these cases involves the interaction of the amine gas with the surface of the semiconductor, leading to a change in electrical resistance that can be measured and correlated to the gas concentration.

However, the specific function of this compound as a reagent—for example, as a catalyst, a recognition element, or a signal transducer within a chemo- or biosensor—is not documented in the available research. Consequently, detailed research findings, performance data, or mechanistic studies on its role in sensing applications cannot be provided at this time.

Further research would be necessary to explore the potential of this compound in this field. Such investigations might explore its properties as an ion-pair reagent in ion-selective electrodes, a pH buffer or modifier in enzymatic biosensors, or a precursor in the synthesis of novel sensing materials. Without such dedicated studies, any discussion of its application in chemo- and biosensors would be speculative.

Analytical Method Development and Validation for Research on 1 Butanamine, N,n Dibutyl , Hydrobromide

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating 1-Butanamine, N,N-dibutyl-, hydrobromide from starting materials, intermediates, byproducts, and degradation products. These methods provide critical data for purity assessment and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like amine salts. For this compound, a reversed-phase HPLC method is often the starting point. However, due to the basic nature of the tertiary amine, peak tailing can be a significant issue on standard silica-based C18 columns.

Method development focuses on several key areas:

Column Selection: Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, can offer superior retention and peak shape for basic compounds. sielc.com A Primesep 200 column, for instance, utilizes a cation-exchange mechanism to interact with the protonated amine, providing good retention for compounds that are not sufficiently hydrophobic for traditional reversed-phase chromatography. sielc.com

Mobile Phase Optimization: The pH of the mobile phase is critical. Maintaining a pH well below the pKa of the amine ensures it remains in its protonated, ionic form, which can improve interaction with ion-pairing reagents or ion-exchange stationary phases. The use of buffers such as ammonium (B1175870) formate or ammonium acetate (B1210297) is common, especially when the method is coupled with mass spectrometry. sielc.com

Detection: Since the tributylamine (B1682462) moiety lacks a strong chromophore, UV detection at low wavelengths (e.g., < 220 nm) may be employed, though sensitivity can be limited. researchgate.netchromforum.org More universal detection methods like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often preferred. For highest specificity and sensitivity, coupling HPLC with Mass Spectrometry (LC-MS) is the method of choice. sielc.comresearchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Mixed-Mode (e.g., Primesep 200, 4.6 x 150 mm, 5 µm) | Provides dual retention mechanism (reversed-phase and cation-exchange) for improved peak shape and retention of basic amines. sielc.com |

| Mobile Phase | A: Acetonitrile (B52724); B: Water with 20 mM Ammonium Formate, pH 3.5 | Buffered mobile phase controls ionization state of the amine; gradient elution allows for separation of impurities with different polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detector | ELSD / CAD / MS | Universal detection is necessary due to the lack of a strong UV chromophore in the analyte. sielc.comresearchgate.net |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

While direct GC analysis of amine salts is challenging due to their non-volatility, GC is a powerful tool for analyzing the free base (tributylamine) and other volatile or semi-volatile impurities and byproducts that may be present. rsisinternational.orgvt.edu When a sample containing the hydrobromide salt is injected into a hot GC inlet, thermal decomposition can occur, liberating the volatile free amine, which can then be chromatographed.

Key considerations for GC method development include:

Column Selection: The basicity and polarity of amines can lead to significant peak tailing on standard non-polar columns due to interactions with active silanol groups. restek.commdpi.com Specialized columns, such as the Rtx-Volatile Amine, are designed with a base-modified surface to minimize these interactions, resulting in improved peak symmetry and reproducibility. restek.com

Inlet and Liner: Using a deactivated liner, potentially packed with KOH-coated glass wool, can further reduce analyte adsorption and degradation in the inlet. cdc.gov

Derivatization: For quantitative analysis of the amine and potential primary or secondary amine impurities, derivatization can be employed. This process converts the polar amines into less polar, more volatile derivatives, improving chromatographic performance and stability. mdpi.comresearchgate.net

Headspace GC: This technique is particularly useful for the analysis of residual solvents from the manufacturing process, avoiding the injection of the non-volatile salt onto the column. ptfarm.pl

Table 2: Typical Gas Chromatography (GC) Conditions for Volatile Amine Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Rtx-Volatile Amine (30 m x 0.32 mm x 1.0 µm) or similar | Specifically designed for the analysis of basic, polar compounds to prevent peak tailing. restek.com |

| Carrier Gas | Helium or Nitrogen at a constant flow of 1.5 mL/min | Inert carrier gas for transporting analytes through the column. mdpi.com |

| Oven Program | Initial 50°C (2 min), ramp 10°C/min to 240°C (5 min) | Temperature programming allows for the separation of compounds with a range of boiling points. mdpi.com |

| Inlet Temp. | 250 °C (Splitless mode) | Ensures volatilization of analytes; splitless mode enhances sensitivity for trace analysis. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides good general sensitivity for hydrocarbons; MS provides definitive identification. cdc.gov |

| Detector Temp. | 260 °C | Prevents condensation of analytes in the detector. ptfarm.pl |

Advanced Titrimetric and Potentiometric Studies for Quantitative Analysis

Titrimetric and potentiometric methods provide accurate and precise quantification of the amine salt content, serving as essential tools for assay determination in quality control.

The quantification of weak bases such as tertiary amines and their salts is often challenging in aqueous solutions due to the leveling effect of water. mt.com Non-aqueous acid-base titration is the preferred method for an accurate assay of this compound.

The principle involves dissolving the sample in a suitable non-aqueous solvent and titrating it with a strong acid, also in a non-aqueous medium. metrohm.comgfschemicals.com

Solvent: Glacial acetic acid is an excellent solvent for weak bases as it enhances their basic properties, leading to a sharper and more distinct titration endpoint. mt.commetrohm.com Water must be excluded as it can interfere with the reaction. mt.com

Titrant: The strongest acid in non-aqueous media is perchloric acid dissolved in glacial acetic acid. metrohm.comgfschemicals.com This titrant acts as a very strong proton donor, ensuring a complete reaction with the weak amine base. mt.com

Endpoint Detection: The endpoint can be determined potentiometrically using a combined pH electrode suitable for non-aqueous media (e.g., a Solvotrode) or visually using an indicator like crystal violet, which changes from violet (basic) to yellowish-green (acidic). metrohm.comslideshare.net

Table 3: Summary of Non-aqueous Titration Method for Amine Salt Assay

| Component | Specification | Purpose |

|---|---|---|

| Analyte | This compound | The weak base to be quantified. |

| Solvent | Glacial Acetic Acid (<1% water) | Enhances the basicity of the amine, allowing for a sharp endpoint. mt.commetrohm.com |

| Titrant | 0.1 N Perchloric Acid in Glacial Acetic Acid | A very strong acid in non-aqueous media, ensuring complete reaction. metrohm.com |

| Endpoint Detection | Potentiometric (Glass Electrode) or Visual (Crystal Violet Indicator) | To accurately determine the equivalence point of the titration. slideshare.net |

Potentiometric sensors, particularly ion-selective electrodes (ISEs), offer a rapid and direct method for determining the concentration of the N,N-dibutyl-1-butanammonium cation in a solution. nih.gov These electrochemical sensors convert the activity of a specific ion into an electrical potential. nih.gov

The core components of an ISE for this application would include:

Ion-Selective Membrane: A plasticized PVC membrane is often used, incorporating an "ionophore" or "ion-exchanger." nih.gov This is a chemical species designed to selectively bind with the target cation (N,N-dibutyl-1-butanammonium).

Internal Reference Electrode: An Ag/AgCl electrode in a solution of constant chloride ion concentration.

External Reference Electrode: A standard reference electrode to complete the electrochemical cell.

The potential difference measured between the ISE and the external reference electrode is logarithmically proportional to the concentration of the target ion in the sample, as described by the Nernst equation. The development of such sensors requires optimization of the membrane composition to ensure high selectivity over other inorganic and organic cations that may be present. nih.govacs.org

Table 4: Characteristics of a Potentiometric Sensor for Amine Cation Determination

| Parameter | Description | Significance |

|---|---|---|

| Transducer Type | Ion-Selective Electrode (ISE) | Converts the activity of the N,N-dibutyl-1-butanammonium ion into a measurable potential. nih.gov |

| Recognition Element | Lipophilic ionophore in a PVC matrix | Provides selectivity by specifically complexing with the target cation. nih.gov |

| Measurement Principle | Potentiometry | Measures the potential difference between the ISE and a reference electrode at near-zero current. |

| Output Signal | Millivolts (mV) | The signal is proportional to the logarithm of the analyte concentration. |

| Key Features | High selectivity, wide concentration range, real-time monitoring. nih.gov | Enables rapid and direct measurement without extensive sample preparation. |

Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the safety and efficacy of a substance. ajrconline.orgijsdr.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the most powerful tools for this purpose. wisdomlib.orgijfmr.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the premier technique for impurity profiling of this compound. rsisinternational.org LC separates the parent compound from its impurities, which are then introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) are used to generate molecular ions of the impurities, providing their molecular weights. ijsdr.org Tandem mass spectrometry (MS/MS) can then be used to fragment these ions, yielding structural information that is crucial for the identification of unknown impurities. wisdomlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification of volatile and semi-volatile impurities, such as unreacted starting materials or byproducts from the synthesis. rsisinternational.org The gas chromatograph separates the components before they enter the mass spectrometer, which acts as a highly specific detector providing mass spectra for each peak. These spectra can be compared against libraries for positive identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): For definitive structural elucidation of complex or unexpected impurities without the need for isolation, LC-NMR is an invaluable tool. ijsdr.org After separation by HPLC, fractions can be directly analyzed by NMR, providing detailed structural information that complements MS data. ijsdr.orgwisdomlib.org

Table 5: Application of Hyphenated Techniques in the Analysis of this compound

| Technique | Separation Principle | Detection/Identification Principle | Primary Application |

|---|---|---|---|

| LC-MS | Liquid Chromatography (Reversed-Phase, Mixed-Mode) | Mass Spectrometry (Molecular Weight and Fragmentation) | Identification and quantification of non-volatile impurities and degradation products. rsisinternational.orgijsdr.org |

| GC-MS | Gas Chromatography | Mass Spectrometry (Mass Spectrum Library Matching) | Identification of volatile organic impurities, residual solvents, and starting materials. rsisinternational.org |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance Spectroscopy | Definitive structural elucidation of unknown impurities without isolation. ijsdr.org |

GC-MS and LC-MS for Multi-Component System Analysis

The analysis of this compound, a tertiary amine salt, within complex mixtures necessitates selective and sensitive analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques well-suited for this purpose, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds. For tertiary amines like tributylamine (the free base of the hydrobromide salt), GC analysis can present challenges such as peak tailing due to the polar nature of the analytes. researchgate.net These issues can often be overcome by using specialized capillary columns or through derivatization, although direct analysis is also possible. researchgate.netresearchgate.net

In a typical GC-MS analysis of tertiary amines, a non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is employed. gdut.edu.cn The analysis often involves a temperature program to ensure the separation of components in a mixture. For instance, an initial oven temperature might be held before being ramped up to a final temperature to elute all compounds of interest. gdut.edu.cn The injector is operated in splitless mode to enhance sensitivity for trace analysis. gdut.edu.cn Mass spectrometry detection, particularly with electron ionization (EI), provides characteristic fragmentation patterns that aid in compound identification. For tertiary amines, the EI spectrum is often dominated by a fragment corresponding to the loss of an alkyl radical. chromforum.org

One reported method for the analysis of tributylamine utilizes Headspace GC-MS (HS/GC-MS), achieving a limit of quantification (LOQ) of 0.05 mg/kg. analytice.com This indicates that for multi-component systems where the matrix is complex, headspace analysis can be an effective sample introduction technique to minimize matrix interference.

| Parameter | Condition |

|---|---|

| Technique | HS/GC-MS analytice.com |

| Column | 30 m HP-5MS (0.25 mm i.d., 0.25 µm film thickness) gdut.edu.cn |

| Carrier Gas | Helium, 1 mL/min gdut.edu.cn |

| Injection Mode | Splitless gdut.edu.cn |

| Temperature Program | Initial 80°C (1 min), ramp 5°C/min to 180°C, ramp 10°C/min to 240°C gdut.edu.cn |

| Ionization Mode | Electron Ionization (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Limit of Quantification (LOQ) | 0.05 mg/kg analytice.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly advantageous for analyzing polar, non-volatile, and thermally labile compounds like amine salts. The hydrobromide salt form of N,N-dibutyl-1-butanamine is ionic and thus highly suitable for LC-MS analysis, which avoids the potential thermal degradation that can occur in a GC injector. researchgate.net

A method for the simultaneous determination of tributylamine and tetrabutylammonium (B224687) in environmental wastewater samples has been developed using ion chromatography (IC) and LC coupled with a single quadrupole mass spectrometer. researchgate.netresearchgate.net This method demonstrates the effective separation and detection of tributylamine in a complex aqueous matrix. The chromatographic separation can be achieved on a reversed-phase column (e.g., C18) or a specialized column for polar compounds. researchgate.net

For mass spectrometric detection, electrospray ionization (ESI) in positive ion mode is highly effective for amines, as they readily accept a proton to form a protonated molecule [M+H]⁺. For tributylamine, this corresponds to a mass-to-charge ratio (m/z) of 186. researchgate.netchromforum.org Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring only the specific m/z of the target analyte. researchgate.net The method validation shows good linearity and reproducibility, making it suitable for quantitative analysis in multi-component systems. researchgate.netresearchgate.net

| Parameter | Condition |

|---|---|

| Technique | LC-MS researchgate.netresearchgate.net |

| Column | Dionex IonPac NS1-5µm (4 × 150 mm) researchgate.net |

| Mobile Phase | Isocratic; 2 mM formic acid in 44% water / 56% acetonitrile researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Column Temperature | 30 °C researchgate.net |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Selected Ion Monitoring (SIM) at m/z 186.4 ([M+H]⁺) researchgate.net |

| Linear Range | 0.02 mg/L to 2.3 mg/L researchgate.net |

SFC-MS for Chiral Separations (if applicable for derivatives)

1-Butanamine, N,N-dibutyl- (Tributylamine) is an achiral molecule as it does not possess a stereocenter. Therefore, chiral separation of the parent compound is not applicable. However, in the course of research and development, derivatives of this compound may be synthesized that do contain one or more chiral centers. For such chiral derivatives, enantioselective analysis is critical, and Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (SFC-MS) is an ideal analytical technique.

SFC has emerged as a powerful tool for chiral separations, often providing faster analysis and higher efficiency than traditional chiral liquid chromatography. chromatographyonline.comresearchgate.net The technique uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which has low viscosity and high diffusivity, enabling rapid separations. nih.gov

For the chiral separation of amine derivatives, polysaccharide-based chiral stationary phases (CSPs) are widely used and have demonstrated a high success rate. researchgate.netresearchgate.net These CSPs, such as those based on amylose or cellulose derivatives, provide the necessary chiral environment to differentiate between enantiomers. researchgate.net To improve peak shape and separation efficiency for basic compounds like amines, additives are often included in the mobile phase. Basic additives such as diethylamine or triethylamine (B128534) are commonly used to minimize undesirable interactions with the stationary phase. chromatographyonline.com

The coupling of SFC with MS detection provides high sensitivity and selectivity, which is crucial for bioanalysis and trace-level quantification. researchgate.netchromatographyonline.com The compatibility of SFC with mass spectrometry is generally straightforward, as the CO₂-based mobile phase is easily removed prior to the MS source. researchgate.net This allows for the reliable quantification and identification of separated enantiomers. Should a synthetic route yield a chiral derivative of 1-Butanamine, N,N-dibutyl-, a screening approach using several polysaccharide-based CSPs and various co-solvents (like methanol or isopropanol) with basic additives would be a standard strategy for method development. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Technique | SFC-MS/MS chromatographyonline.com |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) researchgate.net |

| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol) |

| Additive | Basic modifier (e.g., 0.1-2% Diethylamine, Triethylamine) chromatographyonline.com |

| Backpressure | Typically 10-15 MPa |

| Temperature | Typically 35-40 °C |

| Ionization Mode | ESI Positive |

| Detection Mode | MRM (for quantification) or Full Scan (for identification) |

Future Research Directions and Unresolved Questions for 1 Butanamine, N,n Dibutyl , Hydrobromide

Emerging Research Trends and Interdisciplinary Opportunities

The exploration of 1-Butanamine, N,N-dibutyl-, hydrobromide is poised to benefit from several emerging trends in chemistry and materials science. The insights gained from related ammonium (B1175870) salts open up numerous avenues for interdisciplinary research.